molecular formula C15H21NO7 B1245371 Sesbanimide A

Sesbanimide A

カタログ番号: B1245371
分子量: 327.33 g/mol
InChIキー: ULQATHQJWVNXEJ-XSLWVQBCSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sesbanimide A, also known as this compound, is a useful research compound. Its molecular formula is C15H21NO7 and its molecular weight is 327.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Applications

Polyketide Biosynthesis Research
Sesbanimide A is a valuable compound for studying polyketide biosynthesis. Its unique structure allows researchers to investigate synthetic methodologies and the biosynthetic pathways of related compounds. The understanding of these pathways can lead to the development of novel synthetic strategies for drug discovery and development .

Synthetic Studies
Research has focused on the total synthesis of this compound, which has been instrumental in elucidating its stereochemistry. Synthetic strategies have been developed not only to produce this compound but also to create analogs for structure-activity relationship studies, enhancing understanding of its biological activities .

Biological Applications

Cytotoxic Properties
this compound exhibits potent cytotoxic effects against various cancer cell lines. Studies have demonstrated its effectiveness against liver carcinoma (HepG2), endocervical adenocarcinoma (KB3.1), colon carcinoma (HCT-116), and lung carcinoma (A549). The compound's IC50 values range from 1.4×108M1.4\times 10^{-8}M to 3.0×107M3.0\times 10^{-7}M, indicating strong antitumor activity comparable to other members of the sesbanimide family .

Mechanism of Action
The cytotoxicity of this compound is attributed to its interaction with cellular mechanisms that lead to apoptosis in cancer cells. This property positions it as a candidate for further investigation as an anticancer agent, potentially providing insights into new therapeutic strategies .

Medical Applications

Antileukemic Properties
this compound has shown promising results in antileukemic studies, highlighting its potential as a treatment option for leukemia. Its bioactivity suggests that it may be effective in targeting leukemia cells specifically, warranting further clinical research .

Future Drug Development
While industrial applications are currently limited, the unique biological activity of this compound makes it a candidate for future drug development initiatives. Its structural characteristics may inspire the design of new therapeutic agents that leverage its cytotoxic properties against various cancers .

Summary Table: Cytotoxic Activity of this compound and Analogues

CompoundCell LineIC50 (M)Notes
This compoundHepG21.4×1081.4\times 10^{-8}Strong antitumor activity
KB3.14.3×1084.3\times 10^{-8}Effective against endocervical adenocarcinoma
HCT-1161.4×1081.4\times 10^{-8}Comparable to sesbanimide F
A5493.0×1073.0\times 10^{-7}Reduced effect observed
Sesbanimide FA5492.0×1082.0\times 10^{-8}Reference for comparison

化学反応の分析

Key Synthetic Reactions in Sesbanimide A Production

The total synthesis of this compound involves strategically designed reactions to construct its bicyclic lactone core and functionalize its polyketide backbone.

Reaction of Cyclopentadiene with Glyoxylic Acid

This initial step forms a bicyclic lactone intermediate (compound 3 ), critical for subsequent functionalization . The reaction proceeds via Diels-Alder cycloaddition, leveraging the diene character of cyclopentadiene and the electrophilic carbonyl group of glyoxylic acid.

Conjugate Addition to Unsaturated Lactone

A pivotal step involves the conjugate addition of 1-methoxy-1-(tert-butyldimethylsiloxy)ethene to an α,β-unsaturated lactone (11 ). This reaction is facilitated by 2.5 mol dm⁻³ lithium perchlorate in diethyl ether , which enhances the electrophilicity of the lactone and stabilizes the transition state . The product is a functionalized intermediate that undergoes further cyclization.

Cyclization and Final Assembly

The synthetic route concludes with cyclization reactions to form the glutarimide ring system, a hallmark of sesbanimides. Stereochemical control is achieved through substrate-directed epoxidation and selective reduction .

Reaction Mechanisms and Conditions

Reaction StepReagents/ConditionsProduct/Intermediate
Diels-Alder CycloadditionCyclopentadiene, glyoxylic acid, room tempBicyclic lactone (3 )
Conjugate AdditionLiClO₄ in Et₂O, 1-methoxy-1-(TBSO)etheneFunctionalized lactone
Epoxidationm-CPBA, CH₂Cl₂, 0°CEpoxide intermediate
Stereoselective ReductionNaBH₄, CeCl₃·7H₂O, MeOHDiol derivative

Functional Group Transformations

This compound’s reactivity is influenced by its glutarimide core, ester linkages, and hydroxyl groups:

Oxidation

  • Ester Saponification : Treatment with NaOH/MeOH cleaves ester bonds, yielding carboxylic acid derivatives .

  • Epoxidation : Meta-chloroperbenzoic acid (m-CPBA) selectively oxidizes double bonds to epoxides, enabling further stereochemical elaboration .

Reduction

  • Ketone Reduction : Sodium borohydride reduces ketones to secondary alcohols, critical for configuring stereocenters .

  • Double-Bond Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates alkenes, altering bioactivity .

Substitution

  • Siloxy Group Exchange : tert-Butyldimethylsilyl (TBS) protecting groups are removed via fluoride ions (e.g., TBAF), enabling hydroxyl group functionalization .

Comparative Analysis of Synthetic Routes

ParameterDiels-Alder Approach Biosynthetic Pathway
Yield12–18% (multi-step)Not industrially viable
StereocontrolSubstrate-directedEnzyme-mediated (trans-AT PKS)
Functional Group DiversityLimited to chemical reagentsNatural post-modifications

This synthesis and reactivity profile underscores this compound’s role as a template for developing anticancer agents. Future research may focus on biocatalytic methods to improve yield and stereochemical precision .

特性

分子式

C15H21NO7

分子量

327.33 g/mol

IUPAC名

4-[(5S)-5-hydroxy-6-[(2S,3S)-2-hydroxy-3-methyl-4-methylideneoxolan-2-yl]-1,3-dioxan-4-yl]piperidine-2,6-dione

InChI

InChI=1S/C15H21NO7/c1-7-5-23-15(20,8(7)2)14-12(19)13(21-6-22-14)9-3-10(17)16-11(18)4-9/h8-9,12-14,19-20H,1,3-6H2,2H3,(H,16,17,18)/t8-,12-,13?,14?,15-/m0/s1

InChIキー

ULQATHQJWVNXEJ-XSLWVQBCSA-N

異性体SMILES

C[C@H]1C(=C)CO[C@@]1(C2[C@H](C(OCO2)C3CC(=O)NC(=O)C3)O)O

正規SMILES

CC1C(=C)COC1(C2C(C(OCO2)C3CC(=O)NC(=O)C3)O)O

同義語

sesbanimide
sesbanimide A

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。